molecular formula C5H2BrClN4 B13662905 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13662905
M. Wt: 233.45 g/mol
InChI Key: NTVGHZZNFSLHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyrazine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyrazine
  • 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyrazine
  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyrazine

Uniqueness

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-4-3-5(11-10-4)8-1-2(7)9-3/h1H,(H,8,10,11)

InChI Key

NTVGHZZNFSLHQP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=C2N=C1Cl)Br

Origin of Product

United States

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